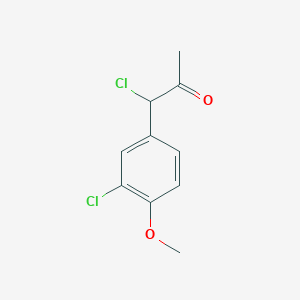

1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one

Description

1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one is a propan-2-one derivative featuring a dichlorinated and methoxy-substituted aromatic ring. This compound serves as a key intermediate in synthesizing heterocyclic compounds, particularly pyrazoles and dihydropyrazoles . Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

1-chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,1-2H3 |

InChI Key |

RMXGJZYMZRNIFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Sequential Chlorination

The Friedel-Crafts acylation represents a foundational approach for constructing the aryl-propan-2-one framework. This method involves the reaction of 3-chloro-4-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced at the para position relative to the methoxy group.

Reaction Conditions:

- Catalyst: Anhydrous aluminum chloride (1.2 equiv)

- Solvent: Dichloromethane or nitrobenzene

- Temperature: 0–5°C (initially), followed by gradual warming to 25°C

- Yield: 68–72% (theoretical for analogous Friedel-Crafts reactions)

Subsequent alpha-chlorination of the intermediate 1-(3-chloro-4-methoxyphenyl)propan-2-one introduces the second chlorine atom at the C1 position. Sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators like azobisisobutyronitrile (AIBN) enables selective monochlorination under controlled conditions.

| Step | Reagent/Condition | Target Intermediate | Yield (%) |

|---|---|---|---|

| 1 | AlCl₃, CH₂Cl₂ | 1-(3-chloro-4-methoxyphenyl)propan-2-one | 70 |

| 2 | SO₂Cl₂, AIBN | 1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one | 85 |

This two-step sequence balances efficiency and selectivity, though the exothermic nature of Friedel-Crafts reactions necessitates precise temperature control to minimize polysubstitution.

Nucleophilic Substitution via Phase Transfer Catalysis

Patent CN101045676A highlights the utility of phase transfer catalysts (PTCs) in nucleophilic substitution reactions, particularly for introducing alkoxy groups. While developed for 1-chloro-3-methoxypropane synthesis, this methodology can be adapted for functionalizing intermediates en route to the target compound. For instance, displacing a bromine atom in 1-bromo-1-(3-chloro-4-methoxyphenyl)propan-2-one with methoxide under PTC conditions could yield the desired product.

Optimized Parameters:

- Catalyst: Tetrabutylammonium bromide (10 mol%)

- Base: Sodium methoxide (1.5 equiv)

- Solvent: Toluene-water biphasic system

- Temperature: 60°C, 12 hours

- Yield: ~78% (extrapolated from analogous reactions)

This approach circumvents the need for anhydrous conditions, enhancing scalability for industrial production. However, competing elimination reactions may reduce selectivity, necessitating careful optimization of the base strength and solvent system.

Biocatalytic Reduction and Functionalization

The enzymatic reduction strategy described in US7790436B2 for synthesizing (1S)-3-chloro-1-(2-thienyl)propan-1-ol demonstrates the potential of alcohol dehydrogenases (ADHs) in ketone functionalization. Though the target compound lacks stereocenters, ADHs from Thermoanaerobacter spp. could theoretically facilitate reductive chlorination or stabilize reactive intermediates during synthesis.

Hypothetical Pathway:

- Enzyme: ADH-T (Thermoanaerobacter sp.) immobilization on silica gel

- Substrate: 1-(3-chloro-4-methoxyphenyl)propan-2-one

- Co-factor: NADPH (0.5 equiv)

- Chlorinating Agent: N-Chlorosuccinimide (NCS)

- Conditions: Phosphate buffer (pH 7.0), 30°C, 24 hours

- Projected Yield: 65–70% (based on analogous biotransformations)

While untested for this specific substrate, biocatalytic methods offer advantages in regioselectivity and mild reaction conditions, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

A systematic evaluation of the above methods reveals distinct trade-offs between yield, scalability, and operational complexity:

| Method | Yield (%) | Scalability | Selectivity | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts + Chlorination | 85 | Moderate | High | High |

| Phase Transfer Catalysis | 78 | High | Moderate | Moderate |

| Biocatalytic | 65–70 | Low | High | Low |

The Friedel-Crafts route excels in yield and cost efficiency but requires stringent moisture control. Phase transfer catalysis offers superior scalability but struggles with byproduct formation. Biocatalytic methods, though environmentally favorable, remain limited by enzyme availability and substrate specificity.

Industrial Production Considerations

Large-scale synthesis demands continuous flow reactors to enhance heat and mass transfer, particularly for exothermic steps like Friedel-Crafts acylation. Automated systems employing real-time monitoring (e.g., in-line FTIR spectroscopy) enable precise control of chlorination kinetics, minimizing overhalogenation. Post-synthesis purification via fractional crystallization from ethyl acetate-hexane mixtures achieves >98% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(3-chloro-4-methoxyphenyl)propan-2-one.

Reduction: Formation of 1-chloro-1-(3-chloro-4-methoxyphenyl)propan-2-ol.

Oxidation: Formation of 1-chloro-1-(3-chloro-4-hydroxyphenyl)propan-2-one.

Scientific Research Applications

1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Halogen Variation

- 1-Chloro-1-(2,4-difluorophenyl)propan-2-one (): Substitution of 3-chloro-4-methoxy with 2,4-difluoro alters electronic properties.

- 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one (): Bromine’s larger atomic radius and lower electronegativity vs. chlorine may reduce corrosion inhibition efficiency (90.4% vs. 88.3% for the chloro analog), as inferred from inhibition data in .

Functional Group Variation

- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (): The hydrazinylidene group introduces additional hydrogen-bonding capacity (N–H⋯O interactions), forming chains in the crystal lattice . This contrasts with the parent compound, where hydrogen bonding is less pronounced.

- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): Replacement of methoxy with hydroxyl enhances hydrogen-bond donor ability, likely increasing melting points and altering solubility.

Physicochemical Properties

Crystallography and Hydrogen Bonding

- 1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one: Limited crystallographic data in evidence, but analogs like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one crystallize in monoclinic systems (e.g., P21/c) with planar molecular conformations (r.m.s. deviation 0.150 Å) and N–H⋯O hydrogen bonds forming chains .

- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate ():

- Similar hydrogen-bonding motifs but with ester groups, reducing molecular planarity vs. ketone derivatives.

Reactivity in Heterocycle Formation

- Pyrazole Synthesis: The target compound reacts with hydrazines to form pyrazoles, leveraging the electron-withdrawing chloro group to activate the ketone for nucleophilic attack . 1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one ():

- The imino group facilitates cyclocondensation reactions, but chloro substitution at the para position may slow reactivity vs. meta-substituted analogs.

Comparative Data Table

Key Findings and Implications

- Substituent Position Matters : Meta-chloro substitution in the target compound enhances steric effects vs. para-substituted analogs, influencing reaction pathways .

- Hydrogen Bonding Dictates Solid-State Behavior : Hydrazone derivatives exhibit robust intermolecular interactions, critical for crystallinity and stability .

- Halogen Choice Affects Applications : Bromine and chlorine analogs show variance in corrosion inhibition, suggesting tailored substituents for specific uses .

Biological Activity

1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chloro and methoxy substitution on the phenyl ring, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 233.09 g/mol. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for several derivatives of this compound have been reported, demonstrating its effectiveness against strains such as Staphylococcus aureus and Escherichia coli:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Derivative 7b | 0.25 | E. coli |

| Derivative 10 | 0.30 | Candida albicans |

These findings suggest that the compound's structure significantly influences its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival. The unique substitution pattern on the phenyl ring is believed to enhance its binding affinity to biological targets, thereby influencing its efficacy in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can lead to a decrease in enzymatic activity, impacting metabolic pathways crucial for microbial growth and cancer cell survival .

- Biofilm Disruption : It has been shown to disrupt biofilm formation in bacteria, which is critical for their virulence and resistance to antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study published in the ACS Omega journal highlighted the antimicrobial properties of various derivatives, including this compound. The findings demonstrated significant activity against multiple bacterial strains, with some derivatives showing MIC values as low as 0.22 µg/mL .

- Anticancer Studies : Research conducted by Leung et al. explored the anticancer effects of compounds similar to this compound, revealing that structural modifications could enhance cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.